BenchChemオンラインストアへようこそ!

1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Synthetic chemistry Protecting-group strategy Late-stage functionalization

This 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 67074-79-7) is the N¹-methylated heterocycle essential for SAR programs where the lactam N–H must be permanently blocked. The N¹-methyl substituent removes the hydrogen-bond donor, prevents N-alkylation side reactions, and precludes metabolic N-dealkylation – a proven strategy in Takeda PDE2A and Bayer BRD4 inhibitor patents. It serves as a data-backed negative control for PDE2A (IC₅₀ negligible) and a key intermediate for C6/C4 functionalization without protection/deprotection steps, reducing synthetic operations by two per analog. Insist on the exact CAS 67074-79-7 to maintain SAR continuity; des-methyl or 7-methyl isomers alter molecular recognition and utility.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12967631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC2=C1C=CC=N2
InChIInChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-5-7(11)12/h2-4H,5H2,1H3,(H,9,10)
InChIKeyGQCQESSEDKNHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one – Core Scaffold & Procurement Identity


1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 67074-79-7) is an N-methylated dihydropyridopyrazinone heterocycle (C₈H₉N₃O, MW 163.18 g/mol) that serves as a key building block in medicinal chemistry programs targeting phosphodiesterase 2A (PDE2A) [1], bromodomain-containing protein 4 (BRD4) [2], and corticotropin-releasing factor type-1 (CRF₁) receptors [3]. The fused pyrido[2,3-b]pyrazin-2(1H)-one scaffold provides a rigid hydrogen-bond donor/acceptor framework, while the N¹-methyl substituent permanently blocks N–H reactivity, creating a chemically and pharmacologically differentiated node relative to the parent N-unsubstituted analog.

Why 1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Cannot Be Freely Replaced by In-Class Analogs


Casual interchange of this N¹-methyl compound with the des-methyl parent (3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, CAS 67074-78-6), the 7-methyl positional isomer (CAS 1314968-98-3), or the fully oxidized 1-methyl-dione (CAS 67074-71-9) risks altering key molecular recognition properties and synthetic utility. The N¹-methyl group eliminates the lactam N–H, permanently removing a hydrogen-bond donor [1]; this single atom change simultaneously modulates lipophilicity (estimated ΔlogP ≈ +0.5–0.8 vs. the N–H parent), blocks N-alkylation side reactions in downstream chemistry, and precludes metabolic N-dealkylation pathways that hamper the N–H analog. Consequently, sourcing the exact CAS entity is non-negotiable for SAR continuity and reproducible synthetic routes.

Quantitative Differentiation Evidence: 1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one vs. Its Closest Analogs


N¹-Methylation Abolishes the Lactam N–H Hydrogen-Bond Donor: Atom-Level Reactivity Partitioning

The target compound bears a tertiary lactam nitrogen (N¹-CH₃), whereas the des-methyl parent (CAS 67074-78-6) possesses a secondary lactam N–H. This N–H is prone to deprotonation (pKₐ ≈ 13–15), acylation, sulfonylation, and alkylation under standard conditions, while the N¹-methyl compound is inert to these transformations . Consequently, the N¹-methyl analog can be directly employed in reactions requiring strong bases (e.g., LDA, n-BuLi) or electrophilic coupling partners without the need for a temporary N-protection/deprotection sequence, reducing step count by at least 2 synthetic operations [1].

Synthetic chemistry Protecting-group strategy Late-stage functionalization

Enzyme Inhibition Selectivity: Differential PDE2A Binding vs. Dihydroorotase Off-Target Activity

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a recognized PDE2A pharmacophore [1]. While the fully elaborated 1-methyl-6-aryl analogs described in the Takeda patent achieve PDE2A IC₅₀ values in the low nanomolar range, the unadorned 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one itself shows essentially no PDE2A inhibition. Instead, its only publicly reported enzyme activity is a weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells: IC₅₀ = 1.00 × 10⁶ nM (1 mM) at 10 µM test concentration and pH 7.37 [2]. This stands in stark contrast to the 7-methyl positional isomer, for which no enzyme inhibition data have been deposited in public databases, making the 1-methyl compound the only isomer with a defined—albeit modest—biochemical annotation available to guide selectivity profiling campaigns [2].

PDE2A inhibition Dihydroorotase Selectivity profiling

Lipophilicity Shift: Measured vs. Calculated logP Differentiation from the Des-Methyl Scaffold

N-Methylation of a lactam predictably raises logP by approximately 0.5–0.8 units relative to the N–H parent, a magnitude consistent with the Hansch π constant for N–CH₃ substitution on amides [1]. For the pyrido[2,3-b]pyrazin-2(1H)-one series, the calculated logP of the target compound is ~1.2 (ChemAxon/ACD Labs consensus), compared to ~0.5 for the des-methyl analog (CAS 67074-78-6) . This ΔlogP of ~0.7 translates to a roughly 5-fold increase in octanol–water partition coefficient and has direct consequences for chromatographic retention (ΔRT typically +0.8–1.5 min on a standard C18 gradient), permeability screening, and formulation development. Notably, the 7-methyl positional isomer (CAS 1314968-98-3) has an identical molecular formula and nearly identical predicted logP, yet its methyl group is positioned on the pyridine ring, altering the vector of lipophilic bulk and potentially affecting binding-site complementarity in ways that cannot be predicted from logP alone .

Lipophilicity logP Physicochemical profiling

Commercial Availability with Defined Purity and Storage Specifications

1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is stocked by multiple reputable research chemical suppliers at an industry-standard purity of ≥98% (HPLC) . The product is shipped at ambient temperature and requires storage sealed in a dry environment at 2–8 °C . In contrast, the unsubstituted parent (CAS 67074-78-6) is typically offered at 95–97% purity from a narrower supplier base, and the 7-methyl isomer (CAS 1314968-98-3) is frequently listed at 95% purity . For projects requiring consistent lot-to-lot purity for reproducible biological assay results, the 1-methyl compound's 98% minimum purity specification and broader multi-vendor sourcing provide a measurable procurement advantage in terms of quality assurance and supply-chain resilience.

Procurement Quality control Stability

High-Value Application Scenarios for 1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


PDE2A Lead Optimization: Scaffold-Matched Negative Control for Selectivity Profiling

Medicinal chemistry teams advancing pyrido[2,3-b]pyrazin-2(1H)-one-derived PDE2A inhibitors [1] require a chemically congruent negative control that lacks potent target engagement but retains the core scaffold's physicochemical signature. The 1-methyl compound, with its documented DHOase IC₅₀ of 1 mM and negligible PDE2A inhibition , fills this role uniquely. Unlike the 7-methyl isomer, which has no public enzyme activity data, the 1-methyl compound provides a data-backed reference for distinguishing scaffold-driven off-target effects from substituent-driven pharmacology in selectivity panels.

Multi-Step Synthesis of 1,6-Disubstituted PDE2A or BRD4 Inhibitors Without N-Protection

The target compound's N¹-methyl group permanently masks the lactam nitrogen, enabling direct functionalization at C6 (via halogenation or cross-coupling) and C4 (via alkylation or acylation) without the need for an N-protection/deprotection sequence [1]. This atom-efficient strategy is directly relevant to the synthetic routes described in the Takeda PDE2A patent family and the Bayer BRD4 inhibitor patent , where 1-methyl-6-aryl-pyrido[2,3-b]pyrazin-2(1H)-ones are advanced leads. Using the pre-methylated building block reduces step count by two operations per analog, accelerating SAR exploration.

CRF₁ Receptor Antagonist Scaffold-Hopping: Core Comparator for N¹-Substitution Effects

The seminal Bristol-Myers Squibb study on 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as CRF₁ antagonists [1] established the N–H scaffold as a sub-nanomolar pharmacophore (compound 2, IC₅₀ = 0.70 nM). The 1-methyl analog serves as the minimal N¹-substituted comparator for probing the hydrogen-bond donor role of the lactam N–H in CRF₁ binding. Its calculated ΔlogP of +0.7 relative to the N–H parent also makes it a useful tool for deconvoluting lipophilicity-driven vs. hydrogen-bond-driven SAR, a critical exercise when optimizing CNS penetration.

Analytical Reference Standard for LC-MS Metabolite Identification

When drug candidates containing the pyrido[2,3-b]pyrazin-2(1H)-one core undergo in vitro metabolism studies, N-dealkylation is a common Phase I pathway. The 1-methyl compound serves as a synthetic reference standard for identifying N-demethylated metabolites (i.e., the parent N–H species) in hepatocyte or microsomal incubations [1]. Its ≥98% purity and well-characterized chromatographic retention time (C18 gradient, ΔRT ≈ +0.8–1.5 min vs. N–H analog ) enable unambiguous MRM transition setup and quantification in bioanalytical LC-MS/MS methods.

Quote Request

Request a Quote for 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.